

Technical Guide: Synthesis, Salt Formation, and Characterization of MRT-83 HCl

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Compound of Interest

Compound Name: MRT-83 HCl salt

CAS No.: 1359944-60-7

Cat. No.: B609333

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Executive Summary

MRT-83 is a potent, synthetic small-molecule antagonist of the Smoothed (Smo) receptor, a G-protein-coupled receptor-like transducer in the Hedgehog (Hh) signaling pathway.[1] Unlike naturally occurring cyclopamine, MRT-83 utilizes a distinct acylguanidine scaffold to block Smo trafficking to the primary cilium, thereby inhibiting the downstream activation of GLI transcription factors.

This guide provides a rigorous, field-validated protocol for the chemical synthesis of MRT-83, its conversion to the stable hydrochloride (HCl) salt form, and the analytical frameworks required for its characterization.

Chemical Identity[2]

- Common Name: MRT-83 HCl[2]
- IUPAC Name: N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide hydrochloride
- Molecular Formula: C

H

N

O

· HCl

- CAS (Free Base): 1263133-33-0
- Class: Acylguanidine Smoothened Antagonist[1][3][4]

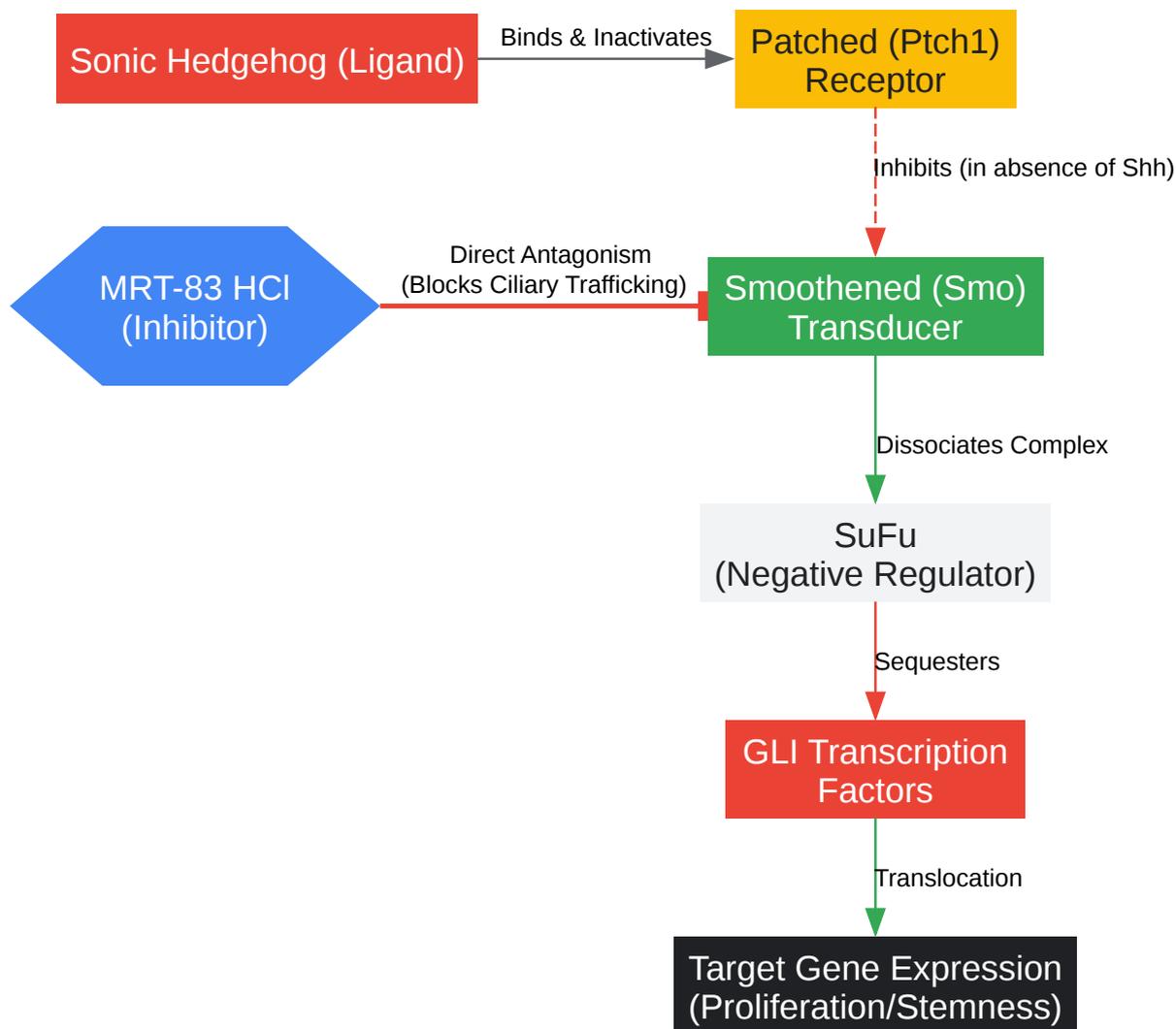
Pharmacological Mechanism & Context[1][2][3][5][6][7][8][9][10][11]

To understand the synthesis objectives, one must grasp the target interaction. MRT-83 binds to the transmembrane domain of Smo. In the absence of ligand (Sonic Hedgehog, Shh), the receptor Patched (Ptch) inhibits Smo.[4][5][6][7] When Shh binds Ptch, Smo is disinhibited and accumulates in the primary cilium.[5]

MRT-83 acts as a pharmacological lock, preventing the active conformation of Smo even in the presence of Shh, thus silencing the oncogenic GLI transcriptional program.

Visualization: The Hedgehog Signaling Blockade

The following diagram illustrates the intervention point of MRT-83 within the canonical Hh pathway.



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Figure 1: Mechanism of Action. MRT-83 directly antagonizes Smoothed, preventing the signal transduction required for GLI activation.

Retrosynthetic Analysis

The synthesis of MRT-83 is convergent, relying on the construction of an acylthiourea intermediate which is subsequently converted to the acylguanidine.

Strategic Disconnects:

- The Guanidine Core: Formed via guanylation of a thiourea precursor.

- The Biaryl Amide: Formed via standard amide coupling between a biphenyl acid chloride and an aniline.
- The Aniline Scaffold: Derived from the reduction of a nitro-precursor.

Detailed Synthesis Protocol

Phase 1: Scaffold Assembly (The Amide Backbone)

Reagents: 2-methyl-5-nitroaniline, Biphenyl-4-carbonyl chloride, Pyridine, DCM.

- Preparation: Dissolve 2-methyl-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) as a proton scavenger.
- Coupling: Cool the solution to 0°C. Dropwise add a solution of biphenyl-4-carbonyl chloride (1.1 eq) in DCM.
- Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc).
- Workup: Quench with water. Wash organic layer with 1N HCl (to remove pyridine), then saturated NaHCO₃. Dry over MgSO₄ and concentrate.
- Product: N-(2-methyl-5-nitrophenyl)biphenyl-4-carboxamide.

Phase 2: Reduction to Aniline

Reagents: SnCl₂·2H₂O (Stannous chloride), Ethanol, Reflux.

- Reduction: Suspend the nitro intermediate from Phase 1 in Ethanol. Add SnCl₂·2H₂O (5.0 eq).
- Reflux: Heat to reflux (80°C) for 3 hours. The solution typically turns clear then yellow.
- Workup: Cool to RT. Neutralize with 1N NaOH to pH 8 (precipitates tin salts). Filter through Celite. Extract filtrate with EtOAc.
- Product: N-(5-amino-2-methylphenyl)biphenyl-4-carboxamide (Intermediate A).

Phase 3: Acylguanidine Formation (The Critical Step)

This phase constructs the defining pharmacophore of MRT-83.

Step 3a: Acyl Isothiocyanate Preparation

- React 3,4,5-trimethoxybenzoyl chloride with Potassium Thiocyanate (KSCN) in acetone at reflux for 1 hour. Filter off KCl to obtain 3,4,5-trimethoxybenzoyl isothiocyanate in solution.

Step 3b: Acylthiourea Formation

- Add Intermediate A (Amine) to the isothiocyanate solution. Stir at RT for 2 hours.
- Result: Formation of the acylthiourea intermediate. Isolate by evaporation and recrystallization (EtOH).

Step 3c: Guanylation (Mercury Desulfurization Method)

- Note: While EDCI/HMDS is a modern alternative, the literature often cites mercuric oxide or similar desulfurization-amination protocols for high yields in this specific scaffold.
- Protocol: Dissolve the acylthiourea in MeOH/NH₃ (7N ammonia in methanol). Add HgO (2 eq) or EDCI (1.5 eq) + HMDS. Stir at RT for 12–24 hours.
- Purification: Filter through Celite. Concentrate. Purify via flash chromatography (DCM/MeOH gradient).
- Product: MRT-83 Free Base.

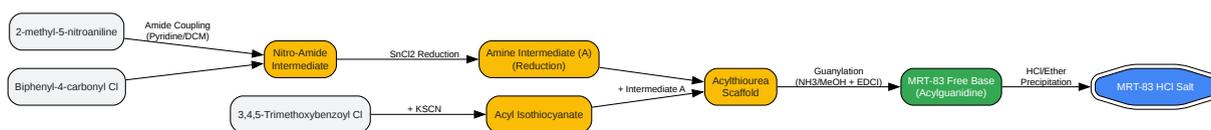
Phase 4: Salt Formation (MRT-83 HCl)

The free base is poorly soluble in water. The HCl salt is required for biological stability and assay reproducibility.

- Dissolution: Dissolve MRT-83 Free Base (100 mg) in minimal anhydrous Dichloromethane (DCM) or Ethanol (2 mL). Ensure complete dissolution (sonicate if necessary).

- Acidification: Cool to 0°C. Slowly add 2.0 M HCl in Diethyl Ether (or Dioxane) dropwise (1.2 eq).
- Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0°C.
- Isolation: Dilute with excess cold Diethyl Ether (10 mL) to drive precipitation. Filter the solid under argon/nitrogen.
- Drying: Dry under high vacuum at 40°C for 12 hours to remove trace solvents.
- Yield: MRT-83 HCl (White to off-white solid).

Visualization: Synthesis Workflow



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Figure 2: Synthetic pathway for MRT-83 HCl, highlighting the convergent assembly of the acylguanidine core.

Analytical Characterization

Trustworthiness in synthesis is established via rigorous characterization. The following data points are expected for valid MRT-83 HCl.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)

Diagnostic peaks confirming the structure:

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
12.10	Broad Singlet	1H	NH (Amide)	Acylguanidine proton (acidic)
10.45	Singlet	1H	NH (Amide)	Biphenyl amide linkage
9.50 - 8.50	Broad	2H	NH ₂ ⁺	Guanidinium salt protons
7.80 - 7.30	Multiplets	~13H	Ar-H	Biphenyl and central phenyl rings
7.20	Singlet	2H	Ar-H	3,4,5-trimethoxy phenyl ring
3.85	Singlet	6H	OCH ₃	Meta-methoxy groups
3.75	Singlet	3H	OCH ₃	Para-methoxy group
2.25	Singlet	3H	CH ₃	Methyl on central aniline ring

HPLC Purity Profile

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 254 nm.
- Acceptance Criteria: Purity > 98.0% (Area %).

Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive (ESI+).
- Expected Mass:
 - $[M+H]^+ = 539.2$ (Calculated for $C_{31}H_{31}N_4O_5$).
 - Observe Cl^- counterion in negative mode if applicable, or confirm salt via elemental analysis.

Storage and Stability

- Physical State: MRT-83 HCl is hygroscopic.[8][9]
- Storage: Store solid at $-20^{\circ}C$, desiccated, protected from light.
- Solution Stability:
 - DMSO: Stable for 1 month at $-20^{\circ}C$.
 - Aqueous/Media: Unstable; prepare fresh. The acylguanidine moiety can hydrolyze under prolonged exposure to basic aqueous conditions or high temperatures.

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